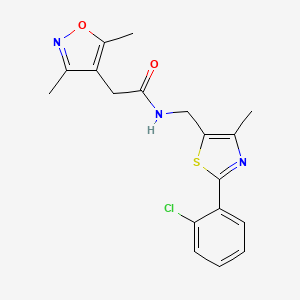![molecular formula C19H18IN3OS B2742550 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477713-54-5](/img/structure/B2742550.png)
3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the iodide could suggest an ionic structure, with the iodide acting as a counterion to a positively charged nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the aniline group could undergo reactions typical of amines, such as acylation or alkylation . The presence of the iodide could also make it susceptible to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the iodide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Crystal Engineering and Halogen Bonding
Compounds with structures similar to 3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide have been explored for their crystal engineering capabilities. For instance, research on N-methyl-3,5-dibromopyridinium iodide revealed its effectiveness in forming short C–Br⋯I halogen bonds, highlighting its potential in designing materials with specific crystal structures (Logothetis et al., 2004).
Luminescence and Electroluminescence Applications
Tetradentate bis-cyclometalated platinum complexes have been synthesized and shown to exhibit highly luminescent properties, useful for applications in organic light-emitting diodes (OLEDs). These complexes, including variations with pyridinium and thiazolyl moieties, demonstrate the utility of such compounds in creating devices with high external quantum efficiency (Vezzu et al., 2010).
Ionic Conductivity
Research on ionic liquids containing iodide salts, such as 1-methyl-3-propylimidazolium iodide with added iodine, shows enhanced ionic conductivity due to the formation of polyiodide species. This property is crucial for applications in electrochemical devices and solar cells, indicating the potential for similar compounds in energy conversion technologies (Jerman et al., 2008).
Chemical Reactivity and Transformation
The reactivity of similar compounds under various conditions can lead to the formation of iodinated aromatic products, as seen in studies involving iodide-containing waters treated with potassium permanganate. Such reactions are significant for understanding environmental transformations and potential applications in synthetic chemistry (Li et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-anilino-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS.HI/c1-14-18(17(23)10-11-20-16-8-4-3-5-9-16)24-19(21-14)15-7-6-12-22(2)13-15;/h3-13H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVWDHOZYMZVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CNC3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/NC3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)
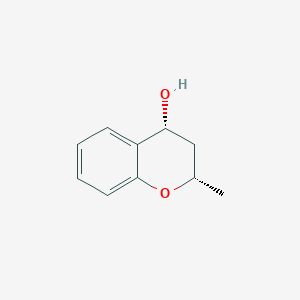
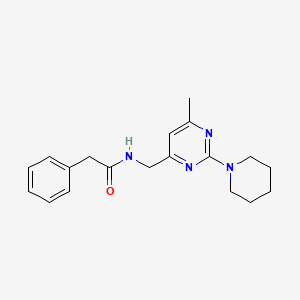

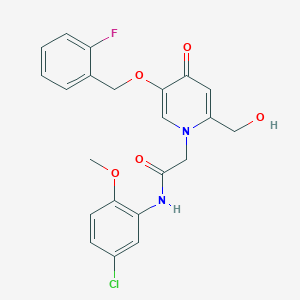
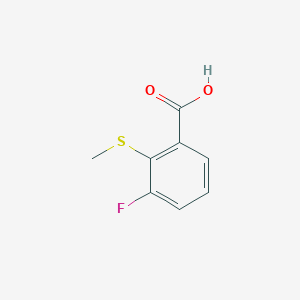
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
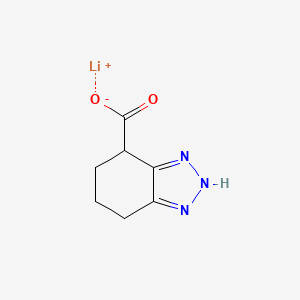
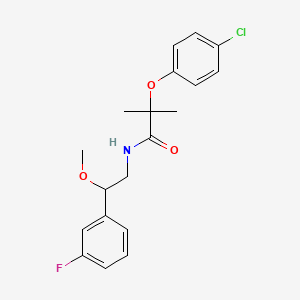

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)
